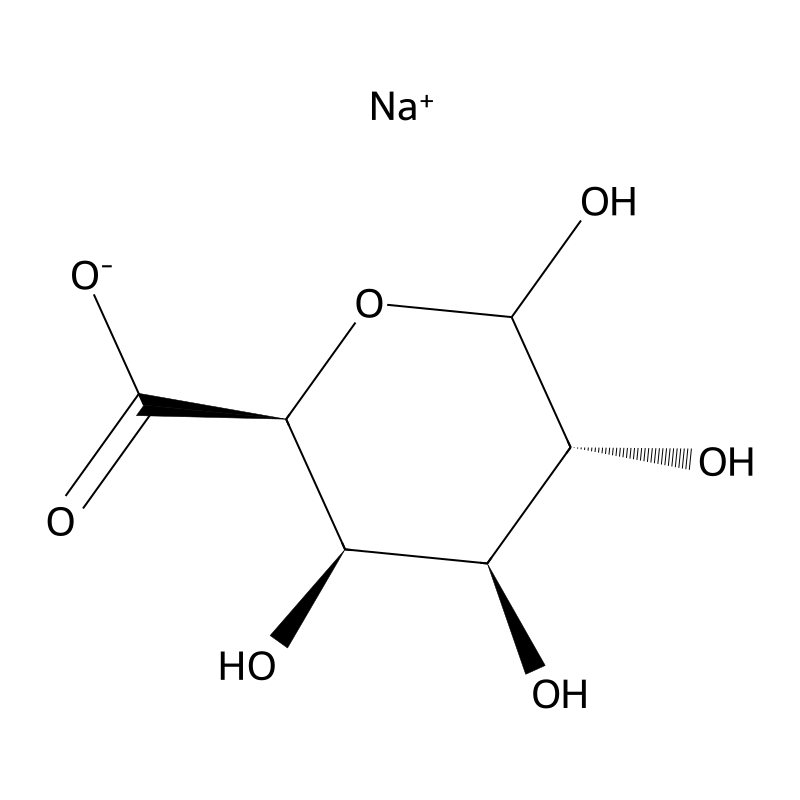

Sodium alginate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in water forming viscous, colloidal soln

Synonyms

Canonical SMILES

Isomeric SMILES

Biocompatibility and Low Toxicity

Sodium alginate exhibits excellent biocompatibility, meaning it is well-tolerated by the body and poses minimal toxicity. This crucial characteristic makes it a promising material for designing drug delivery systems intended for human use .

Controlled Drug Release

The gelation behavior of sodium alginate upon interaction with divalent cations (like calcium) allows for the controlled release of encapsulated drugs. By manipulating factors like alginate concentration, gelation conditions, and the presence of additional modifying agents, researchers can tailor the release profile to achieve desired therapeutic effects .

Encapsulation of Diverse Therapeutics

Sodium alginate's ability to form gels can encapsulate various therapeutic agents, including small molecules, proteins, and even cells. This versatility makes it suitable for delivering a wide range of drugs for targeted treatment strategies .

Sodium Alginate in Tissue Engineering

Beyond drug delivery, sodium alginate is actively explored in the field of tissue engineering due to its:

Biomimetic Properties

The structural similarity of sodium alginate hydrogels to the extracellular matrix (ECM) of natural tissues provides a supportive environment for cell growth, differentiation, and organization. This biomimetic characteristic makes it a potential scaffold material for tissue engineering applications .

Cell Encapsulation and Delivery

Similar to drug delivery, sodium alginate can encapsulate and deliver various cell types used in tissue engineering. This allows for targeted cell delivery to specific sites within the body, promoting tissue regeneration .

Tunable Mechanical Properties

The mechanical properties of sodium alginate hydrogels can be adjusted by modifying factors like concentration, crosslinking methods, and the presence of additional components. This tunability allows researchers to mimic the mechanical properties of different target tissues, further enhancing the efficacy of tissue engineering strategies .

Sodium alginate is a natural polysaccharide derived from the cell walls of brown algae, particularly from species such as Laminaria and Ascophyllum. It is a sodium salt of alginic acid, characterized by its ability to form viscous solutions when dissolved in water. The molecular structure of sodium alginate consists of linear chains of alternating β-D-mannuronic acid and α-L-guluronic acid units, which contribute to its unique properties, such as gel formation in the presence of divalent cations like calcium ions . Sodium alginate is widely recognized for its biocompatibility, biodegradability, and non-toxicity, making it suitable for various applications in food, pharmaceuticals, and biotechnology .

- Gel Formation: When calcium ions are introduced to a sodium alginate solution, they interact with the carboxyl groups on the alginate molecules, leading to the formation of a gel. This reaction is instantaneous and can be controlled by varying the concentration of calcium ions .

- Precipitation: Sodium alginate can be precipitated into alginic acid by adding an acid to its aqueous solution. The resulting alginic acid is insoluble in water and can be separated from the liquid phase .

- Modification Reactions: Sodium alginate can undergo various chemical modifications such as sulfation, phosphorylation, and amidation to enhance its properties for specific applications .

- Crosslinking: The presence of divalent cations allows sodium alginate to crosslink and form hydrogels, which are useful in drug delivery systems and tissue engineering .

Sodium alginate exhibits several biological activities that make it valuable in medical and pharmaceutical applications:

- Wound Healing: Due to its biocompatibility and ability to form hydrogels, sodium alginate is used in wound dressings to maintain moisture and promote healing.

- Drug Delivery: It serves as a matrix for controlled drug release due to its gel-forming ability and capacity to encapsulate active ingredients .

- Antimicrobial Properties: Modified forms of sodium alginate have shown potential antimicrobial activity, making them useful in formulations aimed at preventing infections .

Sodium alginate can be synthesized through various methods:

- Extraction from Algae: The most common method involves extracting sodium alginate from brown seaweeds through alkaline treatment, followed by precipitation with alcohol or calcium salts .

- Chemical Modification: Sodium alginate can be chemically modified to enhance its properties for specific applications. This includes processes like graft copolymerization or crosslinking with other polymers .

- Controlled Precipitation: By adjusting pH and ionic strength during extraction, different forms of sodium alginate can be obtained, allowing for tailored properties depending on the intended use .

Sodium alginate has a wide array of applications across various industries:

- Food Industry: Used as a thickening agent, stabilizer, and gelling agent in products like sauces, ice creams, and spherified foods .

- Pharmaceuticals: Employed in drug delivery systems due to its ability to form gels that can encapsulate drugs for controlled release .

- Biotechnology: Utilized in tissue engineering scaffolds where it provides a supportive matrix for cell growth .

- Cosmetics: Incorporated into skin care products for its moisturizing properties.

Research has shown that sodium alginate interacts effectively with various ions and compounds:

- Calcium Ions: The interaction between sodium alginate and calcium ions is critical for gel formation. The strength and elasticity of the resulting gel can vary depending on the concentration of calcium ions used .

- Pollutants: Sodium alginate has been studied for its ability to adsorb heavy metals and organic pollutants from wastewater due to its high surface area and functional groups that facilitate binding .

Sodium alginate shares similarities with several other polysaccharides but stands out due to its unique properties:

| Compound | Source | Key Features | Unique Aspects |

|---|---|---|---|

| Alginic Acid | Brown Algae | Insoluble in water; forms gels | Precipitated form of sodium alginate |

| Carrageenan | Red Seaweed | Forms gels with potassium or calcium | Different gelation mechanisms |

| Pectin | Fruits | Forms gels in acidic conditions | Primarily used in jams/jellies |

| Guar Gum | Guar Beans | Thickening agent; soluble in cold water | Higher viscosity than sodium alginate |

| Xanthan Gum | Fermentation | High viscosity; stable over a wide pH range | More robust against heat |

Sodium alginate's ability to form heat-stable gels distinguishes it from these compounds, making it particularly useful in culinary applications such as spherification while also being applicable in pharmaceuticals and biotechnology due to its biocompatibility and biodegradability .

Brown Seaweed Sources

Sodium alginate is predominantly extracted from brown algae (Phaeophyceae), including genera such as Laminaria, Macrocystis, Ascophyllum, and Sargassum. These species thrive in turbulent coastal waters, where alginate constitutes 20–45% of their dry weight, providing structural flexibility against hydrodynamic stress. For instance, Laminaria hyperborea from North Atlantic coasts yields high-G alginates ideal for rigid gels, while Macrocystis pyrifera (giant kelp) from Chile and Tasmania offers high-M variants suited for viscous solutions.

Bacterial Production

Microbial synthesis of alginate, though less common, is achieved via Pseudomonas aeruginosa and Azotobacter vinelandii, which produce acetylated alginates for biofilm formation. Recent advances utilize carbon-rich agricultural wastes (e.g., sugarcane bagasse) as fermentation substrates, achieving yields of 12–15 g/L under optimized pH and aeration. Unlike seaweed-derived alginates, microbial variants often exhibit acetylation, altering solubility and gelation properties.

Structural Diversity

The M/G ratio and block distribution (MM, GG, MG) dictate alginate functionality. High-G alginates (e.g., Durvillaea spp.) form brittle, heat-stable gels with calcium, whereas high-M types (Macrocystis) produce elastic gels. This structural variability enables tailored applications, from wound dressings to controlled drug delivery.

Historical Development and Research Evolution

Early Discoveries

Stanford’s 1881 patent described alkaline extraction of “algin” from Laminaria. By the 1930s, Hirst’s methylation studies identified β-1,4-linked mannuronic acid, while Fischer’s 1955 chromatography revealed guluronic acid, revolutionizing structural understanding.

Industrial Milestones

- 1920s–1940s: The British Algin Company and Alginate Industries pioneered commercial extraction in Scotland, focusing on sodium alginate for WWII camouflage nets.

- 1950s–1970s: Acid precipitation methods replaced calcium-based techniques, reducing calcium contamination and enhancing purity.

- 2000s–Present: Microwave- and enzyme-assisted extraction (MAE/EAE) reduced energy use by 40–60% while boosting yields.

Modern Innovations

Genetic engineering of Bacillus sp. TAG8 has enabled bifunctional alginate lyases (algL) that degrade acetylated alginates, offering breakthroughs in biofilm eradication. Concurrently, Sargassum-derived alginates repurpose invasive seaweed biomass into mulching films, aligning with circular economy goals.

Extraction and Production Methodologies

Traditional Alkaline Extraction

Conventional methods involve:

- Washing and Swelling: Seaweed is treated with acid to remove divalent ions, then soaked in Na₂CO₃ (2–5% w/v) at 60–80°C to solubilize sodium alginate.

- Filtration and Precipitation: The extract is filtered, and alginic acid is precipitated using HCl (pH 2–3), followed by neutralization with Na₂CO₃ to yield sodium alginate.

Innovative Techniques

| Method | Conditions | Yield Improvement | Key Advantage |

|---|---|---|---|

| Microwave-Assisted (MAE) | 300–800 W, 5–10 min | 25–30% | 70% faster than conventional |

| Enzyme-Assisted (EAE) | Cellulase (50°C, pH 4.5), 15 h | 9.6% (vs. 3.5%) | Preserves polymer integrity |

| Ultrasound | 20 kHz, 30 min | 18–22% | Reduces solvent use by 40% |

MAE dynamic pretreatment ruptures algal cell walls via dielectric heating, enhancing sodium alginate release. EAE with Alcalase 2.4L (824.5 U) achieves 9.6% yield from Fucus vesiculosus, outperforming cellulase (8.75%). KIMICA’s acid precipitation method remains industry-standard, producing high-purity alginates with <0.1% calcium.

Economic and Ecological Significance

Market Dynamics

The sodium alginate market is driven by:

- Food Industry: 45% share as thickener/stabilizer in dairy and plant-based meats.

- Pharmaceuticals: 30% growth in alginate-based wound dressings (2024–2034).

- Biomedicine: Drug encapsulation systems valued at $1.2 billion by 2030.

Ecological Impact

- Carbon Sequestration: Brown algae absorb 173 million tonnes of CO₂ annually, mitigating ocean acidification.

- Invasive Species Utilization: Sargassum blooms in the Caribbean are harvested for alginate, reducing coastal eutrophication.

- Sustainable Production: EAE reduces energy consumption by 50% compared to alkaline methods.

Mannuronic and Guluronic Acid Block Distribution

Table 1: Structural Parameters of Sodium Alginate Variants

| Parameter | SA-1 | SA-2 | SA-3 |

|---|---|---|---|

| M/G Ratio | 2.23 | 0.89 | 0.56 |

| Weight-Avg MW (Da) | 179,900 | 177,200 | 179,500 |

| Viscosity (mPa·s) | 155.8 | 170.6 | 125.5 |

Data derived from controlled viscosity measurements and ^1H NMR analysis [3].

Influence of M/G Ratio on Functional Properties

The M/G ratio directly dictates alginate's physicochemical behavior:

- High G-content (M/G <1): Enhances calcium-binding capacity through cooperative interactions between guluronate residues, producing rigid hydrogels with high mechanical strength [3] [4].

- High M-content (M/G >1): Increases chain flexibility and water retention capacity but reduces gel stiffness [4].

- Alternating sequences: MG-blocks (typically DP 2-15) create transitional zones that modulate stress distribution within hydrogel networks [2].

Block Arrangement Patterns and Their Effects

Cryo-TEM imaging reveals that sodium alginate forms "super-network" structures through intermolecular linkages, with mesh sizes ranging from 500 nm to 2 µm depending on molecular weight and block distribution [5]. Long G-blocks (>100 residues) enable dense ionic crosslinking, while M-rich regions contribute to viscous flow properties [2] [5]. This structural heterogeneity allows simultaneous optimization of elastic modulus (G') and viscous modulus (G'') in composite materials.

Network Structure of Alginate-Based Hydrogels

Alginate hydrogels exhibit hierarchical organization across multiple length scales:

- Primary structure: Linear copolymer chains with variable M/G sequences [1] [4]

- Secondary structure: Helical conformations stabilized by intramolecular hydrogen bonds [4]

- Tertiary structure: Egg-box dimers formed through divalent cation coordination [4]

- Quaternary structure: Macroscopic networks with pore sizes from 10 nm to 5 µm [5] [6]

Recent advances in cryogenic transmission electron microscopy (cryo-TEM) have visualized the segregated domain structure of alginate hydrogels, where junction-rich regions form thick network strands (50-100 nm diameter) interspersed with free polymer residues [5].

Gelation Mechanisms

Ionic Crosslinking via "Egg-Box" Model

The classical egg-box mechanism involves cooperative binding of divalent cations (e.g., Ca^2+^) to guluronate-rich sequences:

- Two adjacent G-blocks adopt a buckled conformation

- Ca^2+^ ions coordinate with carboxylate and hydroxyl groups from four G-residues

- Interchain dimerization creates stable junction zones [1] [4]

This process follows non-equilibrium kinetics, with gel strength proportional to the square of calcium concentration (r^2^ = 0.94) [3].

Physical Crosslinking Methodologies

Alternative physical gelation strategies include:

- Acid-induced precipitation: Protonation of carboxyl groups (pH <3.4) reduces electrostatic repulsion, enabling chain aggregation [4]

- Thermal association: Heating above 60°C disrupts hydration shells, promoting hydrophobic interactions between M-blocks [4]

- Polyelectrolyte complexation: Electrostatic binding with cationic polymers (e.g., chitosan) forms pH-sensitive networks [6]

Chemical Crosslinking Approaches

Covalent modification strategies enhance hydrogel stability:

- Oxidative coupling: Periodate-induced cleavage generates aldehyde groups for Schiff base formation [6]

- Carbodiimide chemistry: EDC/NHS activation enables amide bond formation with amine-containing molecules [6]

- Photo-crosslinking: Methacrylation of hydroxyl groups facilitates UV-initiated polymerization [6]

Factors Affecting Hydrogel Formation

Molecular Weight Influence

Weight-average molecular weight (M~w~) impacts hydrogel properties through:

- Chain entanglement density: Proportional to M~w~^1.8^ [3]

- Pore size distribution: Lower M~w~ increases average pore diameter by 40-60% [6]

- Elastic modulus: G' scales with M~w~^0.5^ in ionically crosslinked systems [3]

Crosslinking Density Effects

The crosslinking density (ν) governs hydrogel performance:

$$ \nu = \frac{\rho}{M_c} $$

Where ρ = polymer density, M~c~ = molecular weight between crosslinks [4]. Increasing ν from 0.1 to 0.5 mol/m^3^ raises compressive strength from 12 kPa to 85 kPa but reduces swelling ratio by 70% [6].

Environmental Conditions

pH Effects

- Gelation: Optimal at pH 5-7 (carboxylate ionization without precipitation) [4]

- Swelling: pH >4.4 causes electrostatic repulsion, increasing swelling ratio by 300% [4]

- Degradation: Alkaline conditions (pH >9) induce β-elimination cleavage [4]

Temperature Effects

Controlled Release Mechanisms

Ionically cross-linked sodium alginate hydrogels swell in aqueous media and create a tortuous diffusion path that delays drug escape. Quercetin-loaded alginate–chitosan microparticles, for example, sustained release for eight hours while improving oral bioavailability [1]. Magnetism- and pH-responsive alginate–halloysite–iron-oxide beads limited the typical “burst effect”: entrapment efficiency reached sixty-one percent and release followed Higuchi diffusion kinetics under physiological pH [2]. Dry alginate tablets reswell in gastric fluid, forming an acid gel barrier that cuts diffusional flux of small molecules [3]. Lysozyme entrapped in calcium alginate microspheres showed continuous delivery for more than one hundred and fifty hours in buffered saline [4]. Representative data are summarised in Table 1.

| Study | Model drug | Formulation | Key outcome |

|---|---|---|---|

| 2020 review [1] | Quercetin | Alginate–chitosan microparticles | Eight-hour sustained release, higher dissolution |

| 2016 experiment [2] | Granulysin | pH / magnetism-triggered alginate composite beads | Burst suppressed; 61% loading |

| 2002 study [3] | Multiple actives | Dried alginate beads | Reswelling forms diffusion barrier |

| 2006 study [4] | Lysozyme | Calcium alginate microspheres | Release > 150 h, preserved activity |

Targeted Drug Delivery Approaches

Passive tumour targeting exploits the enhanced permeability and retention effect of nanoscale alginate carriers, whereas active targeting decorates the polymer with ligands or magnetic cores. Alginate-functionalised nanodiamonds delivered cisplatin, increased tumour accumulation, and reduced systemic toxicity in vivo [5]. pH-sensitive alginate nanohybrids carrying doxorubicin released eighty percent of the payload only under the mildly acidic micro-environment of osteosarcoma spheroids, doubling cytotoxicity relative to free drug [5]. Magnetically guided alginate beads in Table 2 illustrate additional strategies.

| Target tissue | Carrier design | Selective trigger / ligand | Therapeutic gain |

|---|---|---|---|

| Solid tumour [5] | Nanodiamond core + alginate shell | Size-mediated passive targeting | Higher intratumoural cisplatin, lower renal toxicity |

| Osteosarcoma cells [5] | Alginate–silica nanohybrid | Intrinsic pH sensitivity | 80% drug released at pH 6.5, enhanced apoptosis |

| Infected focus [2] | Fe₃O₄-embedded alginate beads | External magnetic field | On-demand localisation of granulysin |

Protein and Peptide Delivery Strategies

The mild, aqueous gelation of sodium alginate preserves tertiary structure of labile biopharmaceuticals. Calcium alginate microparticles encapsulated bovine serum albumin with yields above seventy percent; poly-l-lysine or chitosan coatings cut the initial burst and prolonged release beyond twenty-four hours [6]. Hydrophobically modified alginate beads completely retained human haemoglobin for several days until externally triggered by surfactant or lipase, demonstrating on-demand release [7]. Encapsulating the CCCH-type zinc-finger antiviral protein within a sodium alginate composite achieved eighty percent loading and thirty-two percent controlled release without injection stress [8]. Table 3 compiles key metrics.

| Protein | Encapsulation method | Efficiency | Release profile |

|---|---|---|---|

| Bovine serum albumin [6] | Calcium alginate + polycation coat | 70 – 100% | Reduced burst, slower first-hour release |

| Zinc-finger antiviral protein [8] | Alginate/atractylodes nano-system | 80% | 32% released over study period |

| Helicobacter pylori urease [7] | Hydrophobically modified alginate | 70 – 100% | Negligible release until trigger added |

Tissue Engineering

Scaffold Development and Optimization

Native alginate gels are mechanically weak. Electrospun nanofibres of polylactic-co-glycolic acid, polycaprolactone and gelatin incorporated into a sodium alginate–chitosan hydrogel raised the compressive modulus to six-hundred-sixty-five kilopascals and supported chondrocyte growth [9]. Response-surface optimisation identified eight percent alginate and fifteen-minute immersion in 0.248 molar calcium chloride as the ideal post-printing treatment, yielding a nineteen-day degradation window with fifty percent equilibrium swelling [10]. Table 4 lists representative scaffolds.

| Composition | Modulus / property | Intended tissue | Reference |

|---|---|---|---|

| Nanofibre-reinforced alginate–chitosan | 665 kPa compressive modulus | Osteochondral repair | [9] |

| Double-cross-linked cysteine-functional alginate | Cartilage-like elasticity, > 1 month stability | Load-bearing cartilage | [11] |

| Alginate–gelatin (optimised) | 19.7 day degradation, 50% swelling | Generic soft tissue | [10] |

Cell Encapsulation Techniques

Emulsification with internal calcium release produces uniform alginate beads (0.5 – 10 percent alginate) that maintain seventy-to-ninety percent viability of pancreatic islets and other mammalian cells; a twenty-minute fabrication cycle is achievable in simple stirred vessels [12] [13]. Microfluidic droplet systems using calcium–nitrilotriacetic acid complexes gel individual mesenchymal stem cells inside alginate microgels with higher viability than ethylenediaminetetraacetic acid systems, and the cells retain osteogenic potential [14].

3D Bioprinting Applications

Direct-ink-written alginate-gelatin constructs with angular architecture reproduced myocardial anisotropy and doubled elastic modulus when alginate concentration rose from two to three percent [15]. Double-cross-linked alginate printed into lattice scaffolds guided human umbilical-cord stem cells toward chondrogenic differentiation after four weeks [11].

Soft Tissue Regeneration

Alginate foam scaffolds formed with surfactants present interconnected pores tunable from sixty to three-hundred micrometres; they sustained mesenchymal stem cell proliferation and enhanced paracrine secretion of growth factors relevant to dermal and muscle repair [16]. Platelet-rich plasma trapped inside sodium alginate hydrogels within chitosan/chondroitin-sulfate/silk fibroin composites stimulated glycosaminoglycan deposition and collagen type II expression in cartilage-mimetic tissue [11].

Wound Healing and Medical Dressings

Alginate dressings absorb exudate, maintain moist conditions and ionically exchange calcium to accelerate haemostasis. A systematic meta-analysis of fifty-four randomised trials demonstrated that alginate dressings shortened healing time by an average of eight days, reduced pain scores by almost one unit on a ten-point scale, and cut dressing-change frequency by nearly seven events per course compared with traditional materials [17]. Rapidly self-cross-linking oxidised sodium alginate containing clarithromycin and basic fibroblast growth factor closed infected murine wounds three days sooner than untreated controls and yielded complete epidermal regeneration [18]. Betula utilis bark-loaded alginate films achieved ninety-three percent wound contraction in rats and exhibited nineteen-millimetre inhibition zones against Staphylococcus aureus [19]. Table 5 summarises outcomes.

| Dressing | Experimental model | Healing benefit | Reference |

|---|---|---|---|

| Systematic review of alginate dressings | 54 clinical trials | −8.04 days healing time, pain and dressing changes reduced | [17] |

| Oxidised alginate + clarithromycin + basic fibroblast growth factor hydrogel | Infected full-thickness wounds in mice | Healing accelerated by ~3 days, complete granulation | [18] |

| Betula utilis extract alginate film | Rat excision model | 93% contraction, full re-epithelialisation | [19] |

Non-Alcoholic Fatty Liver Disease Treatment

Dietary sodium alginate ameliorates hepatic steatosis through modulation of the gut–liver axis. In high-fat diet rats, oral sodium alginate at fifty or one-hundred-fifty milligrams per kilogram for sixteen weeks lowered serum triglyceride, tumor necrosis factor alpha and alanine transaminase, increased high-density lipoprotein cholesterol, enriched butyrate-producing Oscillibacter species and suppressed hepatic toll-like receptor 4, nuclear factor kappa B and nod-like receptor protein 3 signalling [20]. In methionine- and choline-deficient mice, a five-percent sodium alginate supplement preserved intestinal tight-junction integrity, prevented villus shortening and reduced hepatic nod-like receptor protein 3-mediated inflammation, thereby decreasing the non-alcoholic fatty liver disease activity score [21]. Alginate oligosaccharides also improved lipid metabolism and attenuated steatosis by altering short-chain fatty acid profiles [22]. Table 6 details principal findings.

| Animal model | Alginate intervention | Principal hepatic outcomes | Reference |

|---|---|---|---|

| High-fat diet rat | 50 – 150 mg kg⁻¹ sodium alginate | ↓ body mass, ↓ triglyceride, ↓ alanine transaminase, ↓ tumor necrosis factor alpha; ↑ high-density lipoprotein cholesterol; inhibited toll-like receptor 4 / nuclear factor kappa B / nod-like receptor protein 3 | [20] |

| Methionine–choline deficient mouse | 5% dietary sodium alginate | ↓ steatosis, ↓ collagen deposition, preserved intestinal barrier | [21] |

| High-fat diet mouse | Alginate oligosaccharides | Improved hepatic lipid handling, modulated gut metabolites | [22] |

Physical Description

Nearly odourless, white to yellowish fibrous or granular powder

Cream-colored solid; [Merck Index] Yellow-brown powder; [MSDSonline]

Color/Form

Filamentous or granular solid or powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Therapeutic Uses

EXPTL USE: Alginate therapy (20 mg Na alginate; 40 mg manucol SS/LD/2) applied immediately after single oral contaminantion with radiostrontium (0.2-0.4 uCi/mL) reduced skeletal retention of radiostrontium.

EXPTL USE: Alginated bread fed to mice increased (85)Sr concentration in blood, decreased urinary excretion and increased fecal excretion.

EXPTL USE: Absorption in mice of strontium, barium, and radium was depressed more than that of calcium by alginates tested, include sodium alginate.

For more Therapeutic Uses (Complete) data for ALGIN (8 total), please visit the HSDB record page.

Pharmacology

Absorption Distribution and Excretion

When propyleneglycol (14)C alginate or (14)C propylene glycol alginate ... dosed to mice, unhydrolyzed ester and alginate residue ... unabsorbed from GI tract; but any hydrolyzed propyleneglycol ... absorbed ... metabolized and eliminated ... single dose ... 1 g/kg ... excreted ... feces ... 5 days ...

... After a dose of 5 g/kg, traces of label were still present in rectum. Alginate prepared from laminaria digitata was unabsorbed by rats fed at a level of 10% of their daily diet.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

THICKENER; -> JECFA Functional Classes

Cosmetics -> Binding; Viscosity controlling

Methods of Manufacturing

Green, US 2036934 (1936 to Kelco); Gloahec, Herter, US 2128551 (1938 to Algin Corp of America). Wound healing properties and use in hemostatic dressings: J.H.M. Miller, Great Britian patent 1328088 (1973 to Wallace, Cameron and Co.) ... Immunoadjuvant: G.H. Scherr, A.S. Markowitz, US 3075883 (1963 to Consolidated Labs.)

All present methods ... based on ... macerating laminaria ... 24 hr with 10% sodium carbonate, which ... disintegrated plants to ... semigelatinous mass; then filtering, and treating with sulfuric or hydrochloric acid to ppt alginic acid. After filtering and washing ... sold as alginic acid or converted to Na alginate.

Various brown seaweed species are used as raw materials ... . Salt ... and other impurities ... are removed by washing. Extraction of the material with cold or hot soda follows, combined with a mechanical disintegration. ... After dilution with water, the slurry separates into a liquid phase (sodium alginate) and a solid phase ... .

General Manufacturing Information

Alginic acid, sodium salt: ACTIVE

A gelling polysaccharide extracted from...seaweed (giant kelp, Macrocystis pyrifera (L) ag Lessoniaceae) or from horsetail kelp (Laminaria digitata (L) Lamour, Laminariaceae) or from sugar kelp (Laminaria saccharina (L) Lamour).

Isolation from fronds of Laminaria digitata (L) Edmonson, Laminariaceae: Stanford J Chem Soc 44, 943 (1883); Bird, Haas, Bio Chem J 25, 403 (1931); from Macrocystis pyrifera (L) c ag, Lessioniaceae: Nelson, Cretcher, J Am Chem Soc 51, 1914 (1929). /Alginic acid/

... Natural plant /hydrocolloid/ ... used to a lesser extent than acacia and tragacanth ...

... Four component gelling system ... to prepare dessert gels as well as many other products ... included ... water soluble alginate such as sodium alginate ...

For more General Manufacturing Information (Complete) data for ALGIN (26 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 959.06; Procedure: colorimetric method; Analyte: alginates; Matrix: chocolate products; Detection Limit: not provided. /Alginates/

Interactions

Addition of Prussian Blue, sodium alginate, and calcium orthophosphate to diet of rats receiving daily 2 uCi (137)Cs and 0.8 uCi (90)Sr reduced number of osteosarcomas, increased life length.

Sodium alginate has the ability to reduce strontium absorption, ... /it/ can also decrease the retention of other radioactive divalent metallic ions in rats in the following order: Barium > Strontium > Tin > Cadmium > Manganese > Zinc > Mercury, with Barium levels being reduced to 3% of control values and Cadmium and Manganese levels, to about 50% in three weeks.

Two groups of 12 male weanling Sprague-Dawley rats received a control diet or a diet with 10% Na-alginate, at the expense of corn starch, for 8 days. A marked increase in fecal dry matter was seen in the alginate group. Ca and Zn absorption were not affected by alginate. Absorption of Fe, Cr, and Co were significantly reduced in the alginate group.

Rats were fed a stock diet supplemented with calcium phosphate and sodium alginate, both separately and simultaneously, over a period of 4-5 months. Observations were made at intervals on the growth rate and on visual and histological abnormalities in some body tissues. No toxic effects were observed. The absorption and skeletal retention of calcium for rats on the combined supplements remained almost unchanged but the absorption and retention of strontium was reduced 7-fold.